(+-)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate
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Overview
Description
Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with methyl 2-bromoisobutyrate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: This compound has a similar structure but with a benzoyl group instead of a chlorophenyl group.
Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar applications in medicinal chemistry.
Uniqueness
Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71548-91-9 |
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Molecular Formula |
C19H21ClO3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C19H21ClO3/c1-4-19(2,18(21)22-3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
PVKLQBZRXYIJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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